molecular formula C9H12F3NO2 B2761685 4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol CAS No. 929975-36-0

4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol

Cat. No.: B2761685
CAS No.: 929975-36-0
M. Wt: 223.195
InChI Key: LGRROCWYDUUILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol is an organic compound with the molecular formula C9H12F3NO2

Scientific Research Applications

4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methylfuran-2-carbaldehyde with a trifluoromethylated amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to a primary amine or other derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of 4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and other research areas.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol
  • 1,1,1-Trifluoro-2-(5-methylfuran-2-yl)butan-2-ol

Uniqueness

4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

4-amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO2/c1-6-2-3-7(15-6)8(14,4-5-13)9(10,11)12/h2-3,14H,4-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRROCWYDUUILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CCN)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.